molecular formula C7H16N2 B1296634 2-Isopropylpiperazine CAS No. 84468-53-1

2-Isopropylpiperazine

Cat. No. B1296634
CAS RN: 84468-53-1
M. Wt: 128.22 g/mol
InChI Key: HBCSNWKQNPKIHK-UHFFFAOYSA-N
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Description

2-Isopropylpiperazine is an organic compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol . The compound is also known by other names such as 2-propan-2-ylpiperazine and 2-ISOPROPYL-PIPERAZINE .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI string for 2-Isopropylpiperazine is InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 . The canonical SMILES representation is CC(C)C1CNCCN1 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .


Physical And Chemical Properties Analysis

2-Isopropylpiperazine has a density of 0.9±0.1 g/cm³ . Its boiling point is 184.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.7±0.4 mmHg at 25°C . The molar refractivity is 39.0±0.3 cm³ . It has 1 freely rotating bond . The polar surface area is 24 Ų .

Scientific Research Applications

Synthesis of Antimicrobial Agents

2-Isopropylpiperazine has been utilized in the synthesis of new antimicrobial agents. A study by Patel and Park (2015) explored the preparation of piperazine-based 2-benzothiazolylimino-4-thiazolidinones using N-formylation of N-isopropylpiperazine. This process employed a mild heterogeneous catalyst, sulfated tungstate, and showed promising in vitro results against bacteria and fungi (Patel & Park, 2015).

Remediation of Wine Taint

In the wine industry, 2-Isopropylpiperazine has been investigated for its role in addressing wine taint caused by Harmonia axyridis. A study by Pickering et al. (2006) evaluated various fining agents and interventions, including the use of 2-isopropyl-3-methoxypyrazine (IPMP), to reduce the sensory characteristics of 'ladybug taint' in affected wines (Pickering et al., 2006).

Synthesis of Homochiral α-Amino Acids

Bull et al. (2001) reported the use of 2-Isopropylpiperazine in the synthesis of homochiral α-amino acids. They demonstrated that organocuprates addition to a 3-methylene-6-isopropylpiperazine acceptor yielded homochiral (S)-α-amino acids, highlighting its application in asymmetric synthesis (Bull et al., 2001).

Development of Novel Pharmaceutical Agents

2-Isopropylpiperazine has been implicated in the development of various pharmaceutical agents. In a patent review by Wang et al. (2013), 2,5-Diketopiperazines (DKPs), including those derived from 2-Isopropylpiperazine, were discussed for their bioactive diversity and potential in drug discovery, covering a range of therapeutic areas such as anti-tumor, neuroprotective, and metabolic regulation (Wang et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, (S)-1-Boc-2-isopropylpiperazine, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSNWKQNPKIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpiperazine

CAS RN

84468-53-1
Record name 2-(propan-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 g of 3-isopropyl-piperazine-2,5-dione could be suspended in anhydrous THF under nitrogen and cooled in an ice-bath. 4 equiv. of lithium aluminium hydride could be added. The reaction could be stirred at 0° C. for 0.5 h, then heated to reflux overnight. The reaction could be quenched by the subsequent addition of 1 mL/gLiAlH4 of water, 1 mL/gLiAlH4 of 5% aqueous sodium hydroxide solution and 3 mL/gLiAlH4 of water. The resulting solid could be separated by filtration through Celite and rinsed with ethyl acetate. The filtrate could be concentrated in vacuo to afford 2-isopropyl-piperazine.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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